2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(naphthalen-2-yl)quinazolin-4(3H)-one
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Overview
Description
2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-hydroxystyryl group and a 2-naphthyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-HYDROXYSTYRYL Group: This step often involves a Heck reaction, where a styryl halide reacts with the quinazolinone core in the presence of a palladium catalyst.
Attachment of the 2-NAPHTHYL Group: This can be accomplished through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with a naphthyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the styryl and naphthyl groups can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde functionalities.
Reduction: Formation of fully saturated quinazolinone derivatives.
Substitution: Formation of quinazolinone derivatives with various substituted groups at the hydroxyl position.
Scientific Research Applications
2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxyl and naphthyl groups may play a role in binding to biological macromolecules, while the quinazolinone core may be involved in modulating enzymatic activities or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE
- 2-(4-METHOXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE
- 2-(4-HYDROXYSTYRYL)-3-(1-NAPHTHYL)-4(3H)-QUINAZOLINONE
Uniqueness
2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is unique due to the specific combination of the 4-hydroxystyryl and 2-naphthyl groups attached to the quinazolinone core
Properties
Molecular Formula |
C26H18N2O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C26H18N2O2/c29-22-14-9-18(10-15-22)11-16-25-27-24-8-4-3-7-23(24)26(30)28(25)21-13-12-19-5-1-2-6-20(19)17-21/h1-17,29H/b16-11+ |
InChI Key |
WYYDUSCTMRDKAU-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC=C(C=C5)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC=C(C=C5)O |
Origin of Product |
United States |
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